N-(2,5-difluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Beschreibung
This compound is a structurally complex molecule featuring a pyridinone core substituted with methyl groups at positions 4 and 6, a 1,2,4-oxadiazol-5-yl moiety linked to a 4-fluorophenyl group, and an acetamide side chain terminating in a 2,5-difluorophenyl ring. Such a design integrates fluorinated aromatic systems and heterocyclic motifs commonly associated with enhanced metabolic stability and target binding affinity in medicinal chemistry .
Eigenschaften
IUPAC Name |
N-(2,5-difluorophenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O3/c1-12-9-13(2)30(11-19(31)27-18-10-16(25)7-8-17(18)26)23(32)20(12)22-28-21(29-33-22)14-3-5-15(24)6-4-14/h3-10H,11H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNNVAIQADXKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=CC(=C2)F)F)C3=NC(=NO3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
To contextualize the compound’s properties, we analyze structurally and functionally related molecules from the provided evidence and broader literature. Key comparisons include:
Structural Analogues with Fluorinated Acetamide Motifs
Example 1 : N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam)
- Use : Herbicide .
- Comparison: Both compounds feature difluorophenyl groups, but the target compound replaces the triazolopyrimidine sulfonamide in flumetsulam with a pyridinone-oxadiazole-acetamide system. Fluorine atoms in both molecules enhance lipophilicity and resistance to oxidative metabolism .
Example 2 : N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl)
- Use : Fungicide .
- Comparison: Oxadixyl shares an acetamide backbone but incorporates an oxazolidinone ring instead of the pyridinone-oxadiazole system. The absence of fluorine in oxadixyl reduces its electronegativity and may limit blood-brain barrier penetration compared to the fluorinated target compound .
Pharmacopeial Amide Derivatives
The compounds listed in (e.g., (R)- and (S)-enantiomers of complex amides) highlight stereochemical and functional group diversity in pharmaceutical amides. While structurally distinct, these molecules underscore the importance of:
- Amide bond orientation : Affects target binding (e.g., protease inhibition).
- Fluorine placement : In the target compound, 2,5-difluorophenyl vs. 4-fluorophenyl positioning may optimize π-π stacking or hydrogen bonding in binding pockets .
Research Findings and Implications
- Biological Activity: While direct data on the target compound is absent, its oxadiazole and pyridinone motifs are associated with kinase inhibition (e.g., JAK/STAT pathways) and antimicrobial activity in literature.
- Agrochemical vs. Pharmaceutical Design : Unlike flumetsulam and oxadixyl, the target compound’s complexity suggests prioritization of target selectivity over broad-spectrum activity, aligning with pharmaceutical trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
